![molecular formula C12H26OSSi B12552601 Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- CAS No. 189132-65-8](/img/structure/B12552601.png)
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to an ethenyl group, which is further substituted with a 1,1-dimethylethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- typically involves the reaction of triethylsilane with a suitable ethenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or chromatography to remove any impurities and achieve the desired specifications.
化学反応の分析
Types of Reactions
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- can yield sulfoxides or sulfones, while reduction can produce the corresponding ethyl-substituted silane.
科学的研究の応用
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- can be compared with other similar organosilicon compounds, such as:
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl-: This compound has a similar structure but with trimethyl groups instead of triethyl groups.
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tripropyl-: This compound has tripropyl groups instead of triethyl groups.
The uniqueness of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
189132-65-8 |
|---|---|
分子式 |
C12H26OSSi |
分子量 |
246.49 g/mol |
IUPAC名 |
1-tert-butylsulfanylethenoxy(triethyl)silane |
InChI |
InChI=1S/C12H26OSSi/c1-8-15(9-2,10-3)13-11(4)14-12(5,6)7/h4,8-10H2,1-3,5-7H3 |
InChIキー |
YYBXDJYRTGHBJF-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(=C)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
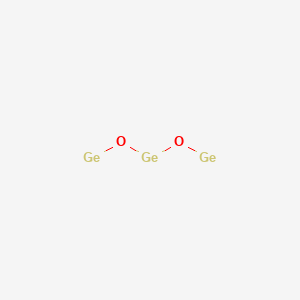
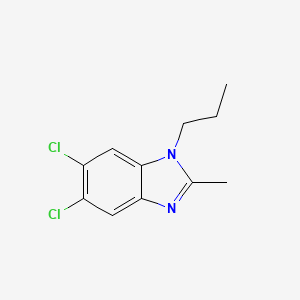
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
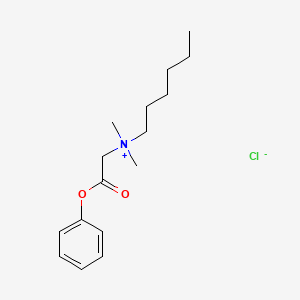
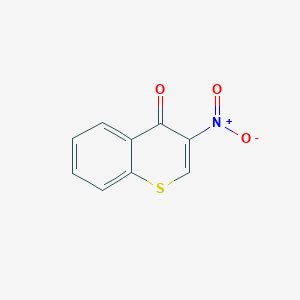
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
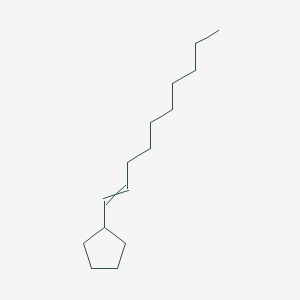
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)

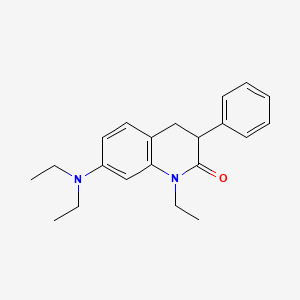
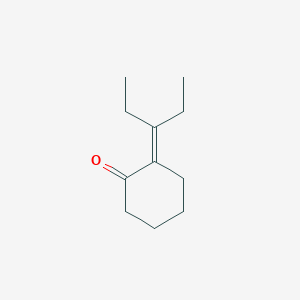
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
